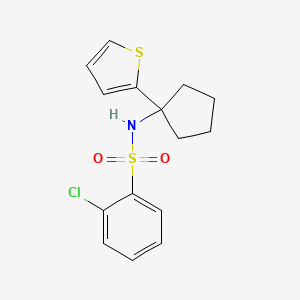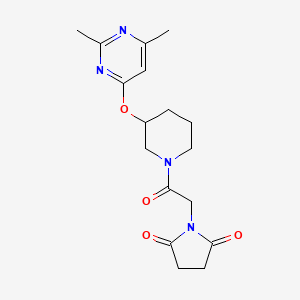
N-(4-(1,1-dióxidoisotiazolidin-2-il)fenil)-4-metoxi-3-metilbencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H20N2O5S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica de la N-(4-(1,1-dióxidoisotiazolidin-2-il)fenil)-4-metoxi-3-metilbencensulfonamida, también conocida como N-[4-(1,1-dioxo-1lambda6,2-tiazolidin-2-il)fenil]-4-metoxi-3-metilbenceno-1-sulfonamida:
Desarrollo farmacéutico
Este compuesto se está explorando por su potencial como agente terapéutico. Su estructura única le permite interactuar con objetivos biológicos específicos, lo que lo convierte en un candidato para el desarrollo de fármacos. Los investigadores están investigando su eficacia en el tratamiento de diversas enfermedades, incluido el cáncer y las afecciones inflamatorias .
Investigación antimicrobiana
Debido a sus propiedades estructurales, este compuesto muestra promesa como agente antimicrobiano. Los estudios se centran en su capacidad para inhibir el crecimiento de bacterias y hongos, lo que podría conducir al desarrollo de nuevos antibióticos o medicamentos antifúngicos.
Ciencia de materiales
En ciencia de materiales, este compuesto se está estudiando por su posible uso en la síntesis de polímeros. Sus propiedades químicas únicas pueden mejorar la durabilidad y la funcionalidad de los polímeros, haciéndolos adecuados para diversas aplicaciones industriales.
Química ambiental
Los investigadores están explorando el uso de este compuesto en la remediación ambiental. Su capacidad para interactuar con contaminantes a nivel molecular lo convierte en un candidato para la limpieza de entornos contaminados, como el suelo y el agua.
Ensayos bioquímicos
Este compuesto también se utiliza en ensayos bioquímicos para estudiar las interacciones enzimáticas y las funciones proteicas. Sus propiedades de unión específicas lo convierten en una herramienta útil para comprender las vías bioquímicas y desarrollar pruebas de diagnóstico.
Química agrícola
En la agricultura, este compuesto se está investigando por su potencial como plaguicida. Su efectividad para controlar las plagas sin dañar los cultivos o el medio ambiente es un área clave de investigación, con el objetivo de desarrollar prácticas agrícolas más seguras y sostenibles .
Investigación en neurociencia
La capacidad del compuesto para cruzar la barrera hematoencefálica lo convierte en un tema de interés en la investigación en neurociencia. Los científicos están estudiando sus efectos en las vías neuronales y su posible uso en el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer y la enfermedad de Parkinson.
Química sintética
En química sintética, este compuesto se utiliza como bloque de construcción para crear moléculas más complejas. Su versatilidad permite a los químicos desarrollar nuevos compuestos con posibles aplicaciones en diversos campos, incluida la medicina y la ciencia de materiales.
Propiedades
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-13-12-16(8-9-17(13)24-2)26(22,23)18-14-4-6-15(7-5-14)19-10-3-11-25(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUECBIRJZBHELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2468447.png)



![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide](/img/structure/B2468453.png)



![N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2468460.png)


![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2468468.png)
